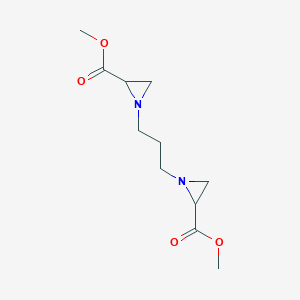
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride, also known as PCE, is a chemical compound that has been widely studied for its potential use in scientific research. PCE belongs to the class of compounds known as arylcyclohexylamines, which have been shown to have a range of effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride involves its interaction with the NMDA receptor. This compound acts as a noncompetitive antagonist of the receptor, meaning that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. By blocking the receptor in this way, this compound can modulate the activity of the NMDA receptor and affect downstream signaling pathways. This compound has also been shown to have effects on other ion channels and receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and depend on the dose and route of administration. In general, this compound has been shown to have effects on synaptic plasticity, memory formation, and mood regulation. This compound has also been shown to have effects on locomotor activity and pain perception. These effects are thought to be mediated by this compound's interactions with the NMDA receptor and other neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and study its downstream effects. However, this compound also has limitations as a research tool. For example, its effects on other neurotransmitter systems can complicate the interpretation of results. Additionally, this compound has been shown to have toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the specific roles of different subtypes of the receptor. Another area of interest is the study of this compound's effects on other neurotransmitter systems, particularly the dopamine and serotonin systems. Finally, there is interest in using this compound as a potential treatment for neurological disorders such as depression and addiction, although more research is needed to determine its safety and efficacy for these indications.
Métodos De Síntesis
The synthesis method for 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride involves the reaction of 3-chlorobenzoic acid with 2-(1-piperidinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound. The purity of the final product can be assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been shown to have affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to have effects on other neurotransmitter systems, including the dopamine and serotonin systems. These effects make this compound a potentially valuable tool for studying the mechanisms underlying neurological disorders such as schizophrenia, depression, and addiction.
Propiedades
IUPAC Name |
2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.ClH/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16;/h4-6,11H,1-3,7-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOEAODHMVHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)



![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)

![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)


